REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1O[CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1.[NH3:18].[OH-].[NH4+]>C(O)C>[OH:1][CH2:2][C:3]1[NH:18][CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1 |f:2.3|
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Name
|
|
Quantity
|
9.65 g
|
Type
|
reactant
|
Smiles
|
OCC=1OC=C(C(C1)=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
95 mL
|
Type
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reactant
|
Smiles
|
N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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were heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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FILTRATION
|
Details
|
The resulting brown solid was filtered
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Type
|
WASH
|
Details
|
washed with water until the washings
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethanol and hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
OCC=1NC=C(C(C1)=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |